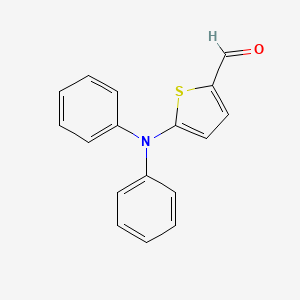
3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one is a brominated fluorinated chromone derivative Chromones are a class of organic compounds characterized by a benzopyran-4-one structure, and this particular compound features bromine and fluorine atoms at specific positions on the chromone ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one typically involves the bromination of a fluorinated chromone precursor. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is often carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors or batch reactors. The choice of reactor and conditions would depend on factors such as the scale of production, cost efficiency, and safety considerations. The use of automated systems for monitoring and controlling reaction parameters can help optimize yield and purity.
化学反応の分析
Types of Reactions: 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to remove bromine atoms, typically using reducing agents such as zinc dust or hydrogen gas.
Substitution: Substitution reactions can occur at the bromine positions, where nucleophiles replace bromine atoms. Common nucleophiles include hydroxide ions, alkoxides, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Zinc dust, hydrogen gas (H₂), and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and various amines are used as nucleophiles.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Bromine-free derivatives, such as hydroxylated or amino derivatives.
Substitution Products: Derivatives with different functional groups replacing bromine atoms.
科学的研究の応用
3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromone derivatives with potential biological activity.
Biology: It serves as a probe in biological studies to investigate the interaction of chromone derivatives with various biomolecules and cellular targets.
Medicine: The compound has shown potential in medicinal chemistry, where it is evaluated for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties for industrial applications.
作用機序
The mechanism by which 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
3-(Bromomethyl)-7-fluoro-2H-chromen-2-one: Similar structure but with only one bromine atom.
3,7-Dibromochromen-2-one: Similar structure but without the fluorine atom.
7-Fluoro-2H-chromen-2-one: Similar structure but without bromine atoms.
Uniqueness: 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these halogens provides a distinct profile that can be exploited in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across different fields
特性
IUPAC Name |
3-(dibromomethyl)-7-fluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2FO2/c11-9(12)7-3-5-1-2-6(13)4-8(5)15-10(7)14/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPXNPILMGQNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopentane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B8092067.png)
![(1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B8092077.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B8092079.png)
![[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8092102.png)



![4-methylsulfanylspiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one](/img/structure/B8092126.png)
![4-methylsulfonylspiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one](/img/structure/B8092134.png)



![4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride](/img/structure/B8092171.png)
![tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8092187.png)
